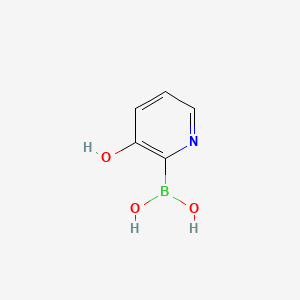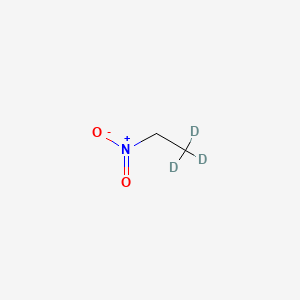
1,1,1-Trideuterio-2-nitroethane
Übersicht
Beschreibung
“1,1,1-Trideuterio-2-nitroethane” is a variant of nitroethane where three hydrogen atoms are replaced by deuterium . Nitroethane is an organic compound with the chemical formula C2H5NO2 . It is similar to nitromethane and is an oily liquid at standard temperature and pressure . Pure nitroethane is colorless and has a fruity odor .
Synthesis Analysis
Nitroethane can be produced industrially by treating propane with nitric acid at 350–450 °C . This exothermic reaction produces four industrially significant nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . The reaction involves free radicals, such as CH3CH2CH2O, which arise via homolysis of the corresponding nitrite ester . These alkoxy radicals are susceptible to C—C fragmentation reactions, which explains the formation of a mixture of products . Alternatively, nitroethane can be produced by the Victor Meyer reaction of haloethanes such as chloroethane, bromoethane, or iodoethane with silver nitrite in diethyl ether or THF .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trideuterio-2-nitroethane” would be similar to that of nitroethane, with the only difference being the replacement of three hydrogen atoms with deuterium . Nitroethane has a molecular formula of C2H5NO2 .
Chemical Reactions Analysis
Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane can undergo complex reactions with hydroxide ion in water . These reactions involve kinetically significant intermediates . The deviations from 1st-order kinetics were observed to increase with increasing extent of reaction .
Physical And Chemical Properties Analysis
Nitroethane is a colorless liquid with a slightly sweet odor . It has a boiling point of 114 °C (237 °F) and a melting point of -51 °C . It is slightly soluble in water .
Wirkmechanismus
Nitroalkanes are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes: nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . Two types of NMOs have been identified: class I and class II, which differ in structure, catalytic efficiency, and preferred substrates .
Safety and Hazards
Nitroethane is a highly flammable and explosive compound . It can form explosive mixtures in air, and ignition sources should be strictly controlled in its presence . It is harmful if inhaled or swallowed and may cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression .
Eigenschaften
IUPAC Name |
1,1,1-trideuterio-2-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trideuterio-2-nitroethane | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)
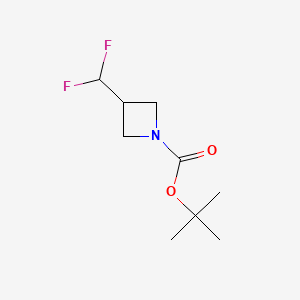
![7-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B567061.png)

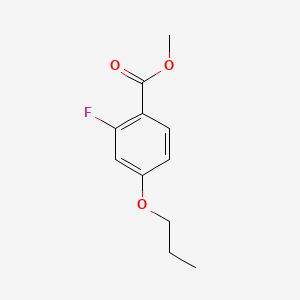
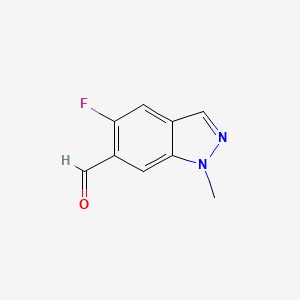

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)
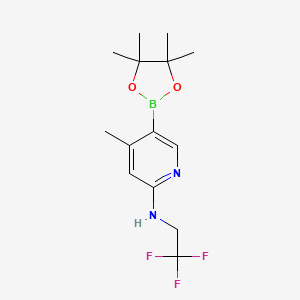
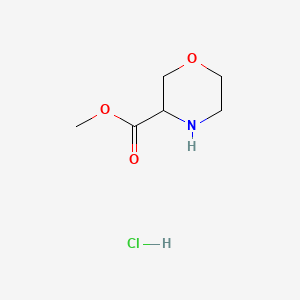
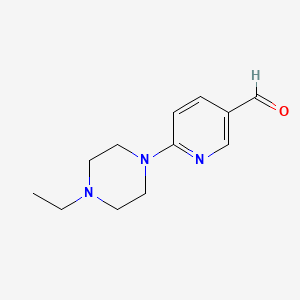
![2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B567072.png)
![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)
